molecular formula C21H15F3N2O B2671497 5-(4-Methylphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile CAS No. 338964-97-9

5-(4-Methylphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B2671497
CAS No.: 338964-97-9
M. Wt: 368.359
InChI Key: KZSMWDNIVGGTHI-UHFFFAOYSA-N
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Description

The compound is an organic molecule with several functional groups, including a pyridine ring, a trifluoromethyl group, and a benzyl group. These functional groups could potentially contribute to the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, a benzyl group, and a trifluoromethyl group would all contribute to the compound’s structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The pyridine ring, benzyl group, and trifluoromethyl group could all potentially participate in reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .

Scientific Research Applications

Synthesis and Derivative Formation

A study details the synthesis of a series of pyridine and fused pyridine derivatives, including those similar to the compound . These derivatives were created through reactions involving key precursors and conditions that afforded compounds with potential applications in medicinal chemistry and materials science (Al-Issa, 2012).

Antifibrotic Activity

Another research focus is on novel pirfenidone analogs, including pyridine derivatives, synthesized and evaluated for their antifibrotic activity. These compounds, including structures related to the given compound, have shown potent antifibrotic activity without harmful side effects on liver and kidney functions, suggesting potential therapeutic applications in treating fibrotic diseases (Ismail & Noaman, 2005).

Crystal Structure Determination

Research also includes the crystal structure determination of derivatives closely related to the compound . These studies provide detailed insights into the molecular geometry, bonding, and potential interactions of these compounds, which are essential for understanding their reactivity and properties in various applications (Moustafa & Girgis, 2007).

Antimicrobial and Anticancer Properties

Studies have explored the synthesis, characterization, and biological evaluation of new pyridines derived from the compound, revealing significant antimicrobial and anticancer activities. These findings highlight the potential of such compounds in the development of new therapeutic agents (Elewa et al., 2021).

Corrosion Inhibition

Research on aryl pyrazolo pyridine derivatives, including compounds similar to the one , has investigated their effectiveness as corrosion inhibitors for metals. These studies demonstrate the potential application of these compounds in protecting metals from corrosion in industrial settings (Sudheer & Quraishi, 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would involve its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the precautions needed when handling it .

Future Directions

The future directions for research on this compound could include further studies to better understand its properties, potential uses, and safety considerations .

Properties

IUPAC Name

5-(4-methylphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N2O/c1-14-5-7-16(8-6-14)18-10-17(11-25)20(27)26(13-18)12-15-3-2-4-19(9-15)21(22,23)24/h2-10,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSMWDNIVGGTHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN(C(=O)C(=C2)C#N)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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